![molecular formula C11H15ClO B053623 Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride CAS No. 119718-96-6](/img/structure/B53623.png)
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride
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Overview
Description
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents such as chloroform and dichloromethane. This compound is also known as phthalide-protected amino acids and is used in peptide synthesis.
Mechanism of Action
The mechanism of action of Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride involves the formation of a stable amide bond between the amino group of the amino acid and the carbonyl group of the compound. This protects the amino group from unwanted reactions during peptide synthesis.
Biochemical and Physiological Effects:
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride does not have any direct biochemical or physiological effects. It is used solely as a protecting group for amino acids in peptide synthesis.
Advantages and Limitations for Lab Experiments
The main advantage of using Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride in lab experiments is its ability to protect the amino group of the amino acid during peptide synthesis. This ensures that the desired peptide is obtained without unwanted side reactions. However, the use of this compound also has some limitations. It can be difficult to remove the protecting group from the peptide after synthesis, and this can affect the yield of the final product.
Future Directions
There are several future directions for research involving Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride. One possible direction is the development of new protecting groups that are more efficient and easier to remove. Another direction is the use of this compound in the synthesis of peptides with acid-sensitive side chains. Finally, the use of this compound in the preparation of peptide-based drugs is also an area of future research.
Synthesis Methods
The synthesis of Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a catalyst such as sodium acetate. The resulting product is then treated with thionyl chloride to obtain the final product.
Scientific Research Applications
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride is widely used in scientific research as a protecting group for amino acids. It is used in peptide synthesis to protect the amino group of the amino acid and prevent unwanted reactions during the synthesis process. This compound is also used in the preparation of peptides with acid-sensitive side chains.
properties
CAS RN |
119718-96-6 |
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Product Name |
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride |
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]decane-2-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c12-10(13)11-5-1-2-9(11)7-3-4-8(11)6-7/h7-9H,1-6H2 |
InChI Key |
FTFDXTLPTQDVNU-UHFFFAOYSA-N |
SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)Cl |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)Cl |
synonyms |
4,7-Methanoindan-3a(4H)-carbonyl chloride, tetrahydro- (6CI) |
Origin of Product |
United States |
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